tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1107620-26-7
VCID: VC4258920
InChI: InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1
Molecular Formula: C11H17BrFNO2
Molecular Weight: 294.164

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate

CAS No.: 1107620-26-7

Cat. No.: VC4258920

Molecular Formula: C11H17BrFNO2

Molecular Weight: 294.164

* For research use only. Not for human or veterinary use.

tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate - 1107620-26-7

Specification

CAS No. 1107620-26-7
Molecular Formula C11H17BrFNO2
Molecular Weight 294.164
IUPAC Name tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate
Standard InChI InChI=1S/C11H17BrFNO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Standard InChI Key IHKPJXGJMVFODG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is C₁₁H₁₇BrFNO₂, with a molecular weight of 294.164 g/mol . Its IUPAC name reflects the tert-butyl carbamate group at the 1-position of the piperidine ring and the bromo-fluoro methylidene moiety at the 4-position. The SMILES string (CC(C)(C)OC(=O)N1CCC(=C(F)Br)CC1) and InChIKey (IHKPJXGJMVFODG-UHFFFAOYSA-N) provide unambiguous representations of its structure.

The compound’s piperidine ring adopts a chair conformation, with the bromo-fluoro methylidene group introducing steric and electronic effects that influence reactivity. The tert-butyl carbamate acts as a protecting group, enhancing solubility in organic solvents and stability during synthetic transformations .

Synthetic Methodologies

Nucleophilic Substitution Reactions

A common route to tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate involves nucleophilic substitution. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate reacts with bromo-fluoro methylidene precursors under basic conditions. In one protocol, potassium carbonate (K₂CO₃) in ethanol/water at reflux yielded the product in 84% yield . The reaction mechanism proceeds via displacement of the mesylate leaving group, facilitated by the polar aprotic solvent N-methyl-2-pyrrolidone (NMP) .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura couplings have also been employed. A boronate ester derivative of piperidine undergoes cross-coupling with aryl bromides in the presence of cesium fluoride (CsF), achieving 60–99% yields . This method is particularly valuable for introducing aromatic substituents, expanding the compound’s utility in fragment-based drug discovery .

Table 1: Representative Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYieldCitation
Nucleophilic SubstitutionK₂CO₃, NMP, 100–105°C, 24 h95%
Suzuki CouplingCsF, DMA, 85°C, 18 h58–60%
EtherificationK₂CO₃, ethanol/water, reflux, 16.5 h84%

Chemical Reactivity and Functionalization

The bromo-fluoro methylidene group is a reactive site for further functionalization. The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) or elimination reactions, while the fluorine atom enhances electrophilicity through inductive effects . For instance, in quinazoline synthesis, this compound reacts with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline to form kinase inhibitors via SNAr .

The tert-butyl carbamate group is stable under acidic and basic conditions but can be cleaved using trifluoroacetic acid (TFA) to generate a free amine, a critical step in prodrug activation .

Applications in Pharmaceutical Research

Quinazoline-Based Kinase Inhibitors

tert-Butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate is a key intermediate in synthesizing 4-anilinoquinazolines, a class of epidermal growth factor receptor (EGFR) inhibitors . In a representative synthesis, coupling with 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol under Mitsunobu conditions produced a potent EGFR inhibitor in 95% yield . These compounds exhibit nanomolar IC₅₀ values in cancer cell lines, underscoring their therapeutic potential .

Fragment-Based Drug Design (FBDD)

The compound’s sp³-rich structure aligns with FBDD principles, which prioritize three-dimensional scaffolds for improved binding kinetics. In one study, it was coupled with aryl boronate esters to generate biaryl piperidine libraries, yielding lead candidates with enhanced solubility and metabolic stability .

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